molecular formula C5H5BrN2S B592007 4-Bromo-6-(methylthio)pyrimidine CAS No. 1209458-45-6

4-Bromo-6-(methylthio)pyrimidine

Cat. No.: B592007
CAS No.: 1209458-45-6
M. Wt: 205.073
InChI Key: GJXVKIMKTGWGSP-UHFFFAOYSA-N
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Description

4-Bromo-6-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 4 and a methylthio group at position 6. Pyrimidine derivatives are widely recognized for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(methylthio)pyrimidine typically involves the bromination of 6-(methylthio)pyrimidine. One common method is the reaction of 6-(methylthio)pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Chloro-6-(methylthio)pyrimidine: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-6-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of methylthio.

    6-(Methylthio)pyrimidine: Lacks the bromine atom at position 4.

Uniqueness: 4-Bromo-6-(methylthio)pyrimidine is unique due to the combination of the bromine atom and methylthio group, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-bromo-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVKIMKTGWGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858671
Record name 4-Bromo-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-45-6
Record name 4-Bromo-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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